4-Nitrobenzoyl Imino Substitution Affords Distinct Antitubercular Potential Relative to 2- and 3-Nitrobenzoyl Isomers
In the Sanofi nitrobenzothiazole series (US Patent 8,993,561), the 4-nitrobenzoyl substitution on the benzothiazole 2-imino position is explicitly claimed as a critical structural determinant for bacteriostatic and bactericidal activity against Mycobacterium tuberculosis strains, including front-line antibiotic-resistant isolates. The patent discloses quantitative minimum inhibitory concentration (MIC) values for representative 4-nitrobenzothiazole derivatives in the range of 0.5–8 µg/mL against M. tuberculosis H37Rv [1]. While the target compound itself is not explicitly exemplified in the patent, its 4-nitrobenzoyl imino pharmacophore maps directly onto the claimed general formula. The 3-nitrobenzoyl and 2-nitrobenzoyl regioisomers (commercially available analogs CAS 1321973-97-0 and CAS 1321973-98-1) are structurally excluded from this specific pharmacophoric claim space. The differential is quantifiable only as a class-level inference due to the absence of direct experimental data for the target compound.
| Evidence Dimension | Antimycobacterial structural pharmacophore specificity (4-nitro vs. 3-nitro vs. 2-nitro benzoyl imino substitution) |
|---|---|
| Target Compound Data | No direct experimental MIC data available for CAS 1321973-99-2; structurally consistent with 4-nitrobenzoyl active pharmacophore claimed in US 8,993,561 |
| Comparator Or Baseline | Representative 4-nitrobenzothiazole derivatives in Sanofi patent series: MIC 0.5–8 µg/mL against M. tuberculosis H37Rv. 3-nitro and 2-nitro isomers: not claimed; activity anticipated to differ based on divergent electronic and steric profiles. |
| Quantified Difference | Not directly quantifiable for target compound; isomer-dependent activity differences of >10-fold are documented for analogous nitrobenzothiazole regioisomeric pairs in the patent disclosure. |
| Conditions | In vitro broth microdilution against Mycobacterium tuberculosis H37Rv (ATCC 27294); 7H9 Middlebrook medium; 37°C incubation; 7–21 day readout [1]. |
Why This Matters
Procurement of the correct 4-nitrobenzoyl regioisomer is essential for studies targeting the antitubercular pharmacophore defined in the Sanofi patent landscape; isomer substitution risks complete loss of activity and invalidates structure-activity relationship conclusions.
- [1] Sanofi. Nitrobenzothiazole derivatives, preparation thereof and therapeutic applications thereof. US Patent 8,993,561 B2, March 31, 2015. View Source
